3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine

Lipophilicity Medicinal Chemistry LogP

Medicinal chemists targeting CNS enzymes face scaffold lipophilicity misalignment, risking SAR failure and costly late-stage optimization. 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine offers: • Elevated LogP (1.16 vs 0.32 des-methyl) ensuring BBB penetration without late-stage adjustments. • Ether-linked piperidine for broader conformational sampling (3 rotatable bonds) in fragment growing. • Non-hazardous shipping (non-dangerous goods) reducing HazMat surcharges and simplifying inventory. • Higher boiling point minimizing evaporative loss during scale-up, preserving yield.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 1250169-34-6
Cat. No. B1467081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine
CAS1250169-34-6
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)OCC2CCNCC2
InChIInChI=1S/C11H17N3O/c1-9-2-3-11(14-13-9)15-8-10-4-6-12-7-5-10/h2-3,10,12H,4-8H2,1H3
InChIKeyDFTQOMAEMIUBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 1181 fb / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine (CAS 1250169-34-6): A Pyridazine-Based Building Block for Medicinal Chemistry Procurement


3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine is a heterocyclic building block comprising a pyridazine core substituted with a methyl group at position 3 and a piperidin-4-ylmethoxy group at position 6. It is supplied as a research-grade intermediate with a typical purity of ≥98% by multiple vendors . The compound is primarily utilized in medicinal chemistry for the synthesis of kinase inhibitors, CNS-targeted agents, and other bioactive small molecules where a pyridazine scaffold with a basic piperidine side chain is required [1].

1

Pyridazine-piperidine building block for kinase inhibitor and CNS agent synthesis

2

Ether-linked piperidine side chain provides conformational flexibility for fragment-based design

3

Vendor-reported high purity; suitable as a research-grade synthetic intermediate

Why 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine Cannot Be Replaced by Generic Pyridazine Analogs in Critical Research Applications


Superficially similar pyridazine building blocks, such as the des-methyl, 3-chloro, or direct-piperidine-linked analogs, cannot be freely interchanged with 3-methyl-6-(piperidin-4-ylmethoxy)pyridazine. The specific substitution pattern at the 3-position fundamentally alters the compound's lipophilicity (LogP), hydrogen-bonding capacity, molecular shape, and electronic distribution, which directly impacts its reactivity in downstream synthetic transformations and the binding affinity of the final target molecules . Furthermore, variations in the piperidine attachment chemistry (ether-linked versus direct C–C bond) significantly change the conformational flexibility and spatial orientation of the basic amine, a critical parameter for interacting with biological targets . Uncontrolled substitution therefore risks not only synthetic failure but also invalidation of structure-activity relationship (SAR) data, incurring hidden costs in time and resources.

  • Methyl substitution pattern matters

    Replacing the 3-methyl group with hydrogen or chlorine significantly alters lipophilicity and electronic properties, potentially shifting reactivity and target binding in downstream SAR.

  • Ether linker versus direct C–C bond

    The methyleneoxy spacer provides an extra rotatable bond; direct piperidine-ring attachment reduces conformational flexibility and may limit spatial exploration of enzyme pockets.

  • Hazard and shipping profile differences

    Close analogs (e.g., 3-chloro derivative) may carry dangerous-goods classification, increasing shipping costs and handling requirements; the 3-methyl compound avoids these constraints.

Quantitative Differentiation Evidence for 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine Versus Its Closest Analogs


LogP-Driven Lipophilicity Advantage Over the Des-Methyl Parent Scaffold

The target compound exhibits a computed LogP of 1.16, which is approximately 3.6-fold higher on a logarithmic scale than the des-methyl analog 3-(piperidin-4-ylmethoxy)pyridazine (LogP 0.32). This difference in lipophilicity, driven by the addition of a single methyl group, is critical for modulating membrane permeability and blood-brain barrier penetration in CNS drug discovery programs .

LogP Difference
Data to verify
Target: LogP 1.16
Des-methyl analog: LogP 0.32
ΔLogP +0.84 (3.6× on log scale)
Supports lipophilicity-modulated CNS design
Computed LogP from vendor datasheet; cross-study context
Lipophilicity Medicinal Chemistry LogP ADME

Favorable Hazard Classification and Shipping Profile Compared to the 3-Chloro Analog

Under GHS classification, 3-methyl-6-(piperidin-4-ylmethoxy)pyridazine is rated as 'Warning' (H302, H315, H319, H335) and is not assigned a UN dangerous goods class. In contrast, the direct 3-chloro analog, 3-chloro-6-(piperidin-4-ylmethoxy)pyridazine hydrochloride, is classified as 'Danger' (H301, H311, H331) and assigned to UN 2811 (Toxic solids, Class 6.1, Packing Group III). This difference directly impacts shipping costs, storage requirements, and personal protective equipment protocols .

Hazard Classification
Data to verify
Target: Warning, H302-H335, non-DG
3-Chloro analog: Danger, H301-H331, UN 2811 Class 6.1
Reduces logistics and safety review
GHS classification from vendor SDS; no DG surcharge applies
Safety Shipping Hazard Classification Procurement

Enhanced Conformational Flexibility via an Ether Linker Compared to the Direct Piperidine-Linked Analog

3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine possesses 3 rotatable bonds, a consequence of its methyleneoxy linker between the piperidine ring and the pyridazine core. This is in contrast to 3-methoxy-6-(piperidin-4-yl)pyridazine, which has only 2 rotatable bonds because the piperidine is directly attached to the pyridazine ring without a methyleneoxy spacer. The additional rotational degree of freedom in the target compound enables a wider range of accessible conformations, which can be critical for optimizing interactions with shallow or flexible enzyme binding pockets .

Rotatable Bonds
Data to verify
Target: 3 rotatable bonds
Direct-linked analog: 2 rotatable bonds
+1 bond (50% increase)
Enables broader conformational sampling
Count based on SMILES; relevant for fragment-based design
Conformational Flexibility Rotatable Bonds Molecular Design Chemical Biology

Physicochemical Property Baseline for Purification and Formulation Development

The compound's molecular weight of 207.27 g/mol and predicted boiling point of 386.6 ± 22.0 °C at atmospheric pressure provide a baseline that differentiates it from lighter analogs such as the des-methyl parent (MW 193.25 g/mol). The higher molecular weight and boiling point indicate a lower volatility, which can be advantageous during rotary evaporation and vacuum distillation steps in multi-step synthesis, reducing material loss and simplifying solvent-swap procedures [1].

MW & Boiling Point
Class-level
Target: MW 207.27, pred. BP 386.6°C
Des-methyl: MW 193.25, BP likely lower
ΔMW +14.02 (7.2%)
May support evaporation retention during scale-up
Boiling point predicted; class-level inference from vendor
Physicochemical Properties Boiling Point Molecular Weight Purification

Optimal Procurement Scenarios for 3-Methyl-6-(piperidin-4-ylmethoxy)pyridazine Based on Documented Differentiation


CNS Drug Discovery Programs Requiring Enhanced Lipophilicity

When a medicinal chemistry project targets intracellular or CNS-based enzymes such as lysine-specific demethylase 1 (LSD1) or monoamine oxidases (MAO), the elevated LogP of 3-methyl-6-(piperidin-4-ylmethoxy)pyridazine (1.16 vs. 0.32 for the des-methyl parent) makes it the preferred scaffold for achieving adequate blood-brain barrier penetration. Selecting this compound from the outset avoids the need for late-stage lipophilicity adjustments that could derail a lead optimization campaign .

High-Throughput Synthesis Labs Prioritizing Safety and Logistical Efficiency

For automated parallel synthesis or large-library production facilities, the non-dangerous-goods classification of the 3-methyl derivative eliminates the HazMat shipping surcharges and special handling protocols associated with the 3-chloro analog. This directly reduces per-shipment costs and simplifies inventory management, making it the economically rational choice when the 3-position substituent is not required to be a halogen .

Fragment-Based Drug Design Requiring a Conformationally Flexible, Bifunctional Scaffold

The three rotatable bonds of this compound, conferred by its ether linker, offer a greater conformational sweep than the directly linked piperidine analog (two rotatable bonds). This makes it the building block of choice for fragment-growing strategies where the goal is to probe a wider conformational space with a single scaffold, thereby increasing the probability of identifying a viable hit .

Process Chemistry Scale-Up Where Material Retention During Solvent Removal is Critical

The higher molecular weight and predicted boiling point of 3-methyl-6-(piperidin-4-ylmethoxy)pyridazine relative to lighter analogs reduce the risk of product loss during large-scale solvent evaporation steps. This property supports its selection for process development and scale-up batches where yield retention is a key performance indicator [1].

Application
Selection Property
Validation Focus
CNS-targeted agent design
Lipophilicity shift (methyl substitution)
BBB permeability assay review
High-throughput synthesis & logistics
Hazard classification (non-dangerous goods)
Shipping cost and safety protocol review
Fragment-based screening
Conformational flexibility (rotatable bond count)
Conformational sampling and target engagement assay
Process chemistry scale-up
Boiling point and molecular weight profile
Evaporation retention during scale-up review
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